

Belinostat vs romidepsin peripheral T-cell lymphoma

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Belinostat

CAS No.: 866323-14-0

Cat. No.: S548544

Get Quote

Belinostat vs. Romidepsin at a Glance

Feature	Belinostat	Romidepsin
Drug Class	Histone Deacetylase (HDAC) Inhibitor [1]	Histone Deacetylase (HDAC) Inhibitor [2]
Chemical Nature	Hydroxamate-based pan-HDAC inhibitor [1]	Cyclic tetrapeptide; primarily inhibits Class I HDACs [1] [3]
Key Mechanism	Chelates zinc ion, inhibits Class I, II, and IV HDAC isoforms [1]	Primarily inhibits Class I HDACs (e.g., HDAC1, 2); weak effect on HDAC6 [1] [3]
FDA Approval in PTCL	Approved (2014) for relapsed/refractory PTCL [1]	Approved (2011) for relapsed/refractory PTCL [1]
Pivotal Trial	BELIEF Trial [1]	Piekarz et al. (2011) [1]
ORR (Pivotal Trial)	26% [1]	38% [1]
Complete Response (CR) Rate	11% [1]	18% [1]

Feature	Belinostat	Romidepsin
Combination with CHOP	Information missing	Ro-CHOP trial: No significant PFS or OS benefit in newly diagnosed PTCL (Phase III) [4]
Immune Modulation & Combination with Immunotherapy	Preclinical data shows it enhances anti-CTLA-4 efficacy in HCC models and reshapes tumor microenvironment [5]	Reshapes tumor microenvironment to enhance anti-PD-L1 efficacy; acts as a novel necroptosis inducer [2]

Detailed Experimental Data and Protocols

For research and development purposes, here is a deeper dive into the key clinical trials and recent mechanistic studies.

Clinical Trial Designs and Efficacy

The approval of both drugs was based on single-arm, open-label phase II trials in patients with relapsed or refractory PTCL.

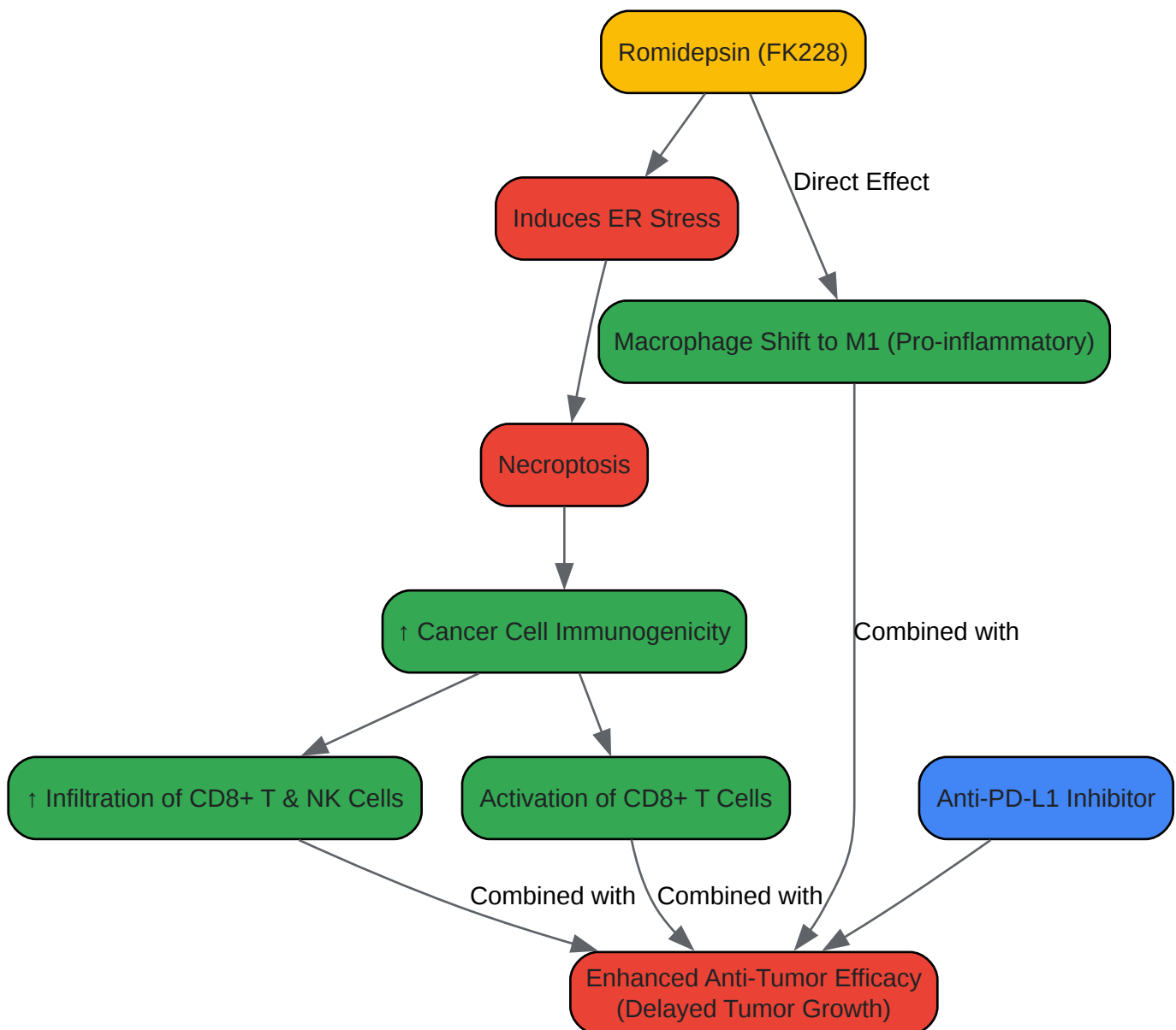
- **BELIEF Trial (Belinostat)**: This pivotal trial led to the FDA approval of **belinostat** in 2014. The trial demonstrated an **Objective Response Rate (ORR) of 26%** and a **Complete Response (CR) rate of 11%** in a heavily pretreated PTCL population [1]. The drug was administered intravenously at 1000 mg/m² on days 1-5 of a 21-day cycle [1].
- **Romidepsin Pivotal Trial**: As reported by Piekarcz et al. (2011), the pivotal trial for romidepsin showed a higher response rate, with an **ORR of 38%** and a **CR rate of 18%** [1]. This supported its FDA approval in 2011.

A significant recent update comes from the **Ro-CHOP phase III trial**, which investigated romidepsin combined with standard CHOP chemotherapy in previously *untreated* PTCL patients. The final analysis concluded that adding romidepsin **did not significantly improve progression-free survival or overall survival** compared to CHOP alone. The investigators noted that toxicity from romidepsin reduced the dose intensity of the CHOP backbone, which may explain the lack of benefit [4].

Mechanistic Insights and Preclinical Combination Strategies

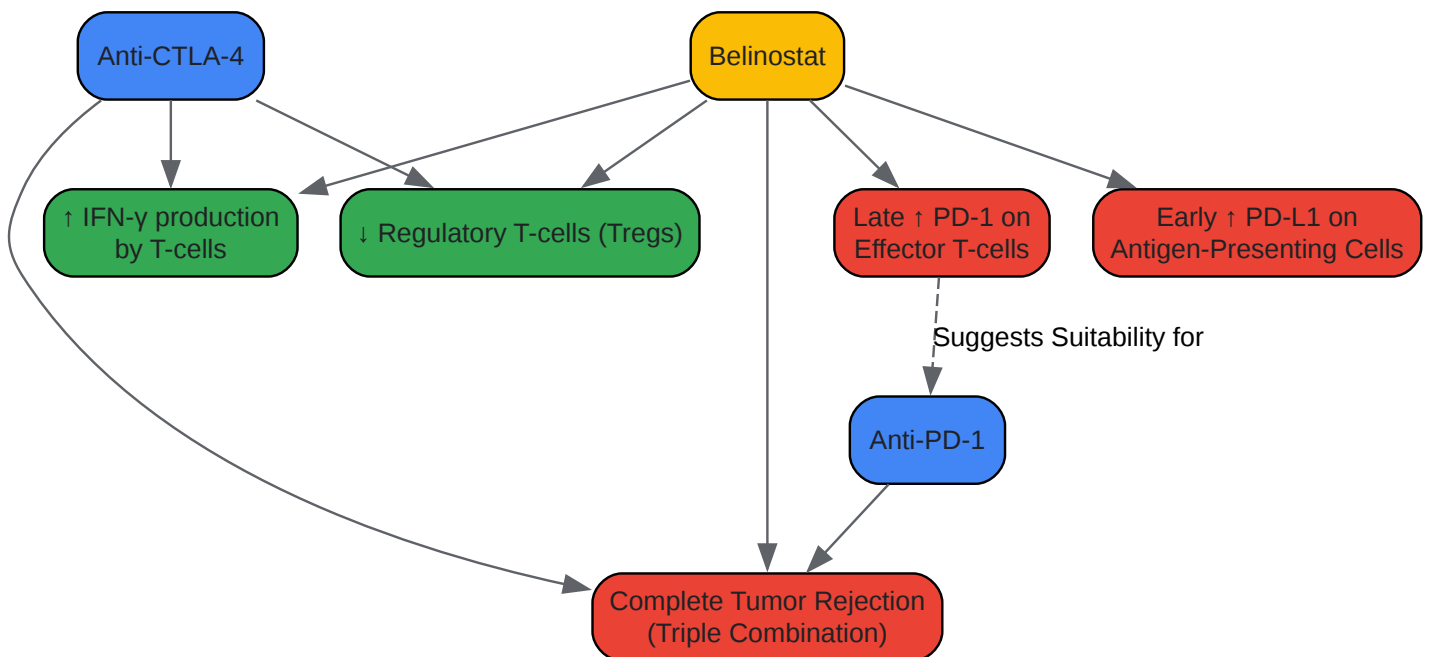
Recent studies explore how these HDAC inhibitors affect the tumor immune microenvironment, providing a rationale for combination with immunotherapy.

- **Romidepsin (FK228) in Solid Tumors:** A 2025 study revealed that romidepsin acts as a **novel necroptosis inducer** in cancer cells by triggering endoplasmic reticulum stress. This enhances cancer cell immunogenicity and increases infiltration and activation of CD8+ T and NK cells. Furthermore, the study demonstrated that combining romidepsin with a PD-L1 inhibitor significantly delayed tumor growth in mouse models, highlighting its potential to overcome resistance to immune checkpoint blockade [2].



[Click to download full resolution via product page](#)

- **Belinostat with Checkpoint Inhibitors:** A 2018 preclinical study in a murine hepatocellular carcinoma (HCC) model showed that **belinostat** improved the efficacy of anti-CTLA-4 therapy. The combination enhanced IFN- γ production by T-cells and reduced regulatory T-cells (Tregs). The study further found that the triple combination of **belinostat** with both anti-CTLA-4 and anti-PD-1 led to complete tumor rejection [5].



[Click to download full resolution via product page](#)

Interpretation for Research and Development

- **For Single-Agent Therapy in r/r PTCL:** Historical trial data suggests romidepsin may have a higher response rate. However, patient population differences across trials warrant caution in direct cross-trial comparisons [1].
- **For Frontline Combination Strategies:** The failure of the Ro-CHOP regimen indicates that simply adding an HDAC inhibitor to standard chemotherapy is challenging. Future efforts may need to focus on different sequencing or drug combinations [4].
- **For Novel Immuno-Oncology Applications:** Both drugs show strong preclinical promise for reshaping the tumor microenvironment to enhance checkpoint inhibitor therapy. Romidepsin's role as a necroptosis inducer and **belinostat**'s efficacy with anti-CTLA-4 provide clear rationales for clinical testing in PTCL and other cancers [2] [5].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Belinostat in patients with refractory or relapsed peripheral T ... [pmc.ncbi.nlm.nih.gov]
2. FK228 reshapes tumor microenvironment to enhance anti- ... [nature.com]
3. Update on histone deacetylase inhibitors in peripheral T-cell ...
[clinicalepigeneticsjournal.biomedcentral.com]
4. Romidepsin Plus CHOP in Previously Untreated Peripheral ... [ascopost.com]
5. Enhanced anti-tumor efficacy of checkpoint inhibitors in ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Belinostat vs romidepsin peripheral T-cell lymphoma]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548544#belinostat-vs-romidepsin-peripheral-t-cell-lymphoma>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com